molecular formula C16H21NO B11872115 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol CAS No. 98132-58-2

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol

Cat. No.: B11872115
CAS No.: 98132-58-2
M. Wt: 243.34 g/mol
InChI Key: ZUVMQNOCUJYVMJ-UHFFFAOYSA-N
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Description

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol is an organic compound that features a naphthalene ring, an ethyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol typically involves the reaction of naphthalene derivatives with ethylamine and ethanolamine. One common method includes the reaction of 2-naphthol with ethylamine under controlled conditions to form the intermediate, which is then reacted with ethanolamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, the use of ionic liquids as catalysts can improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanolamine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or other amines can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce simpler alcohols or amines.

Scientific Research Applications

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol involves its interaction with specific molecular targets. The ethanolamine moiety allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. Molecular docking studies have shown that this compound can bind to various proteins, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethyl(2-(naphthalen-1-yl)ethyl)amino)ethanol is unique due to its combination of a naphthalene ring, ethyl group, and ethanolamine moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

CAS No.

98132-58-2

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-[ethyl(2-naphthalen-1-ylethyl)amino]ethanol

InChI

InChI=1S/C16H21NO/c1-2-17(12-13-18)11-10-15-8-5-7-14-6-3-4-9-16(14)15/h3-9,18H,2,10-13H2,1H3

InChI Key

ZUVMQNOCUJYVMJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC=CC2=CC=CC=C21)CCO

Origin of Product

United States

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